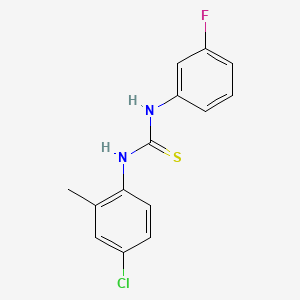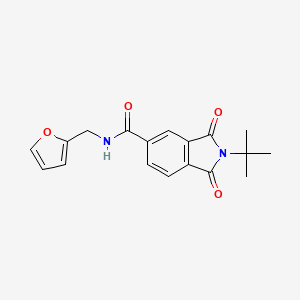
1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as 3-F-4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 3-F-4-MeOPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, 3-F-4-MeOPP has been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-F-4-MeOPP are still being studied, but it has been shown to affect various systems in the body. It has been found to increase levels of the neurotransmitter serotonin in the brain, which is associated with its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, 3-F-4-MeOPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-F-4-MeOPP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the central nervous system. Additionally, its dual action at the 5-HT1A and 5-HT2A receptors makes it a unique compound for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 3-F-4-MeOPP in lab experiments is its relatively low potency compared to other compounds in its class. This may make it more difficult to achieve the desired therapeutic effects at lower doses.
Direcciones Futuras
There are several future directions for the study of 3-F-4-MeOPP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, the neuroprotective properties of 3-F-4-MeOPP make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its potential in these applications.
Métodos De Síntesis
The synthesis of 3-F-4-MeOPP involves the reaction of 3-fluorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
3-F-4-MeOPP has shown promising results in various scientific research studies. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, 3-F-4-MeOPP has been investigated for its neuroprotective properties and its ability to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-8-3-2-7-17(18)21-11-9-20(10-12-21)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIYPWAJJKIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262214 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)

![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)